molecular formula C6H12O3 B13271987 3-Hydroxy-2,3-dimethylbutanoic acid

3-Hydroxy-2,3-dimethylbutanoic acid

Cat. No.: B13271987
M. Wt: 132.16 g/mol
InChI Key: FKMQLWUMYSBWQE-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its role in various biochemical processes and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2,3-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the catalytic asymmetric hydrogenation of 3,3-dimethyl-2-oxobutanoic acid using a chiral catalyst. This method ensures high enantioselectivity and yields the desired chiral product .

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalytic processes. Enzymes are used to catalyze the conversion of precursor molecules into the desired product under mild conditions, making the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, participating in metabolic pathways that lead to the production of energy and other essential biomolecules. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding to enzyme active sites, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbutanoic acid: Similar in structure but with a different substitution pattern.

    3-Hydroxy-3-methylbutanoic acid: Another hydroxylated butanoic acid with a different position of the hydroxyl group.

    2-Hydroxy-4-methylpentanoic acid: A longer chain analog with similar functional groups

Uniqueness

3-Hydroxy-2,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylbutanoic acid

InChI

InChI=1S/C6H12O3/c1-4(5(7)8)6(2,3)9/h4,9H,1-3H3,(H,7,8)

InChI Key

FKMQLWUMYSBWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)O

Origin of Product

United States

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